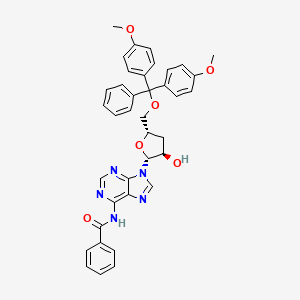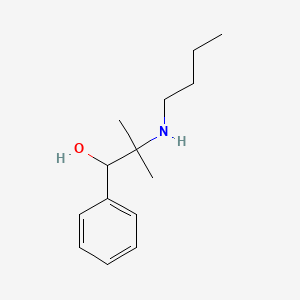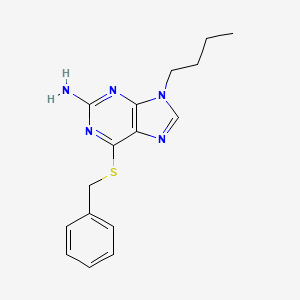
6-(benzylthio)-9-butyl-9H-purin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(benzylthio)-9-butyl-9H-purin-2-amine is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a benzylthio group at the 6-position and a butyl group at the 9-position of the purine ring, which can influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzylthio)-9-butyl-9H-purin-2-amine typically involves the introduction of the benzylthio and butyl groups onto a purine scaffold. One common method includes the reaction of 6-chloropurine with benzylthiol in the presence of a base such as potassium carbonate to form 6-(benzylthio)purine. Subsequently, the butyl group can be introduced at the 9-position through alkylation reactions using butyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(benzylthio)-9-butyl-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the benzylthio group.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at positions 2 and 6, using reagents like amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Amines, alkoxides, and other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-benzylated purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(benzylthio)-9-butyl-9H-purin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of 6-(benzylthio)-9-butyl-9H-purin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. For example, it may inhibit certain enzymes involved in nucleotide synthesis, thereby affecting cell proliferation. The benzylthio group can also interact with thiol-containing proteins, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Mercaptopurine: A well-known anticancer agent that shares the purine scaffold but lacks the benzylthio and butyl groups.
6-Thioguanine: Another anticancer drug with a thiol group at the 6-position but different substituents at other positions.
9-Benzyl-6-thiopurine: Similar to 6-(benzylthio)-9-butyl-9H-purin-2-amine but with a benzyl group instead of a butyl group at the 9-position
Uniqueness
This compound is unique due to the specific combination of the benzylthio and butyl groups, which can confer distinct chemical and biological properties. These modifications can enhance its binding affinity to certain targets and improve its pharmacokinetic profile compared to other similar compounds.
Propriétés
Numéro CAS |
93017-04-0 |
|---|---|
Formule moléculaire |
C16H19N5S |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
6-benzylsulfanyl-9-butylpurin-2-amine |
InChI |
InChI=1S/C16H19N5S/c1-2-3-9-21-11-18-13-14(21)19-16(17)20-15(13)22-10-12-7-5-4-6-8-12/h4-8,11H,2-3,9-10H2,1H3,(H2,17,19,20) |
Clé InChI |
UQWUVNYHYZKQDJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


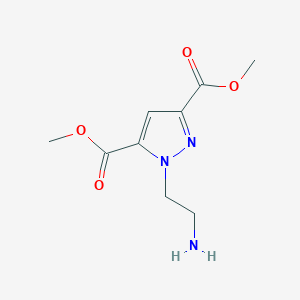





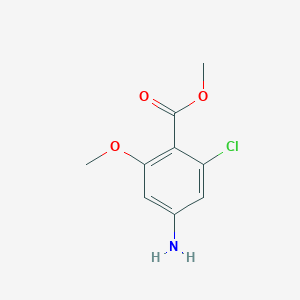


![5-(2-(1-Ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethylidene)-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B12939508.png)
![(1S,4R)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12939514.png)
![N-[3-(Methylsulfanyl)-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-yl]acetamide](/img/structure/B12939517.png)
